molecular formula C10H8BrFO2 B14024312 trans-2-(4-Bromo-3-fluoro-phenyl)cyclopropanecarboxylic acid

trans-2-(4-Bromo-3-fluoro-phenyl)cyclopropanecarboxylic acid

Cat. No.: B14024312
M. Wt: 259.07 g/mol
InChI Key: UGCIWWFJQQRKOR-RQJHMYQMSA-N
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Description

trans-2-(4-Bromo-3-fluoro-phenyl)cyclopropanecarboxylic acid: is a compound characterized by a cyclopropane ring substituted with a 4-bromo-3-fluorophenyl group and a carboxylic acid group. This compound is often used as a building block in organic synthesis and has applications in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-Bromo-3-fluoro-phenyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of a suitable precursor, such as a styrene derivative, using reagents like diazo compounds or carbenes. The reaction conditions often include the use of catalysts like rhodium or copper to facilitate the cyclopropanation process .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, trans-2-(4-Bromo-3-fluoro-phenyl)cyclopropanecarboxylic acid is used as a building block for the synthesis of more complex molecules. It is valuable in the development of pharmaceuticals and agrochemicals .

Biology: The compound is used in biological research to study the effects of cyclopropane-containing molecules on biological systems. It can serve as a probe to investigate enzyme-substrate interactions and metabolic pathways .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be used in the design of new drugs targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers .

Mechanism of Action

The mechanism of action of trans-2-(4-Bromo-3-fluoro-phenyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring can act as a reactive moiety, facilitating covalent bonding with target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

  • trans-2-(4-Fluoro-phenyl)cyclopropanecarboxylic acid
  • trans-2-(4-Bromo-phenyl)cyclopropanecarboxylic acid
  • trans-2-(4-Chloro-3-fluoro-phenyl)cyclopropanecarboxylic acid

Comparison: Compared to similar compounds, trans-2-(4-Bromo-3-fluoro-phenyl)cyclopropanecarboxylic acid is unique due to the presence of both bromine and fluorine substituents on the aromatic ring. This combination of substituents can influence the compound’s reactivity, stability, and biological activity, making it a valuable tool in various research applications .

Properties

Molecular Formula

C10H8BrFO2

Molecular Weight

259.07 g/mol

IUPAC Name

(1S,2S)-2-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H8BrFO2/c11-8-2-1-5(3-9(8)12)6-4-7(6)10(13)14/h1-3,6-7H,4H2,(H,13,14)/t6-,7+/m1/s1

InChI Key

UGCIWWFJQQRKOR-RQJHMYQMSA-N

Isomeric SMILES

C1[C@@H]([C@H]1C(=O)O)C2=CC(=C(C=C2)Br)F

Canonical SMILES

C1C(C1C(=O)O)C2=CC(=C(C=C2)Br)F

Origin of Product

United States

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